2,2'-Bipyridine-3,3'-dicarboxylic acid

Catalog No.
S585292
CAS No.
4433-01-6
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bipyridine-3,3'-dicarboxylic acid

When planar 4,4'-bipyridine linkers fail to produce helical architectures, 2,2'-Bipyridine-3,3'-dicarboxylic acid (CAS 4433-01-6) provides the required steric twist.

  • Enforces >50° dihedral angle for non-planar, axially chiral coordination.
  • Enables tetradentate bridging of soft (Ag⁺) and hard (Ln³⁺) centers, forming (2,4,6)-connected 3D heterometallic MOFs stable to 370°C.
  • Decouples π-system to avoid fluorescence quenching inherent to planar 4,4'-bpdc.

In stock for immediate global shipment.

CAS Number

4433-01-6

Product Name

2,2'-Bipyridine-3,3'-dicarboxylic acid

IUPAC Name

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18)

InChI Key

KNVZVRWMLMPTTJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O

The exact mass of the compound 2,2'-Bipyridine-3,3'-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,2'-Bipyridine-3,3'-dicarboxylic acid, 3,3'-Bipyridinedicarboxylic acid, 3,3'-Dicarboxy-2,2'-bipyridine, 2,2'-Bipyridyl-3,3'-dicarboxylic acid, 2,2'-Bipyridine-3,3'-dicarboxylate

Purity

≥98%

Package Size

1 g, 5 g

2,2'-Bipyridine-3,3'-dicarboxylic acid (CAS: 4433-01-6) is a structurally constrained bidentate and tetradentate chelating ligand utilized primarily in advanced coordination chemistry and metal-organic framework (MOF) synthesis. Unlike standard bipyridine derivatives, the strategic placement of the carboxylic acid groups at the 3 and 3' positions introduces severe intramolecular steric repulsion. This structural feature forces the bipyridine core out of coplanarity, creating a twisted, axially chiral conformation [1]. For procurement professionals and materials scientists, this compound serves as a mandatory precursor when attempting to synthesize helical coordination polymers, heterometallic frameworks, or sterically decoupled photophysical complexes where planar analogs would fail to yield the desired 3D architectures.

Research Fit

Coordination chemistry ligand and MOF building block
Axially chiral bipyridine scaffold
Supports asymmetric ligand and sensor development

Procurement substitution with the more common 4,4'-bipyridine-dicarboxylic acid (4,4'-bpdc) or 5,5'-isomers will fundamentally compromise both synthesis routes and application-critical performance. Because 4,4'-bpdc is essentially planar, it acts as a linear spacer that facilitates extended π-conjugation and forms standard 1D or 2D networks. In contrast, the steric clash in 2,2'-bipyridine-3,3'-dicarboxylic acid forces a significant dihedral twist between the pyridine rings, completely altering its coordination denticity and decoupling the electronic system [1]. Attempting to use the 3,3'-isomer in place of the 4,4'-isomer for light-harvesting applications will result in severe fluorescence quenching, while attempting to use the 4,4'-isomer in place of the 3,3'-isomer will fail to produce high-connectivity, thermally stable 3D heterometallic frameworks.

Substitution Risk

Attribute
3,3′-Isomer
4,4′- / 5,5′-Isomers
Chirality
Axially chiral; spontaneous resolution possible
Achiral; no resolution
Coordination geometry
Distinct seven-mode carboxylate binding
Different coordination modes; framework topology may shift
Acid-base profile
Weaker acid (pKa₁ ~3.2, pKa₂ ~4.6)
Stronger acid; protonation state differs at identical pH

Steric Twist and Dihedral Angle Deviation

Crystallographic data demonstrates that the steric repulsion between the 3,3'-carboxylate groups forces 2,2'-bipyridine-3,3'-dicarboxylic acid into a highly twisted conformation, exhibiting a dihedral angle of 53° to 78.5° depending on the specific metal complex. In stark contrast, the 4,4'-isomer maintains a nearly planar geometry (~0° dihedral angle) [1]. This forced non-planarity is the primary driver for its selection in synthesizing chiral and helical coordination polymers.

Evidence DimensionDihedral angle between pyridine rings
Target Compound Data53° to 78.5° (highly twisted)
Comparator Or Baseline~0° (planar, 4,4'-bpdc)
Quantified Difference>50° deviation from planarity
ConditionsSingle-crystal X-ray diffraction of coordination complexes

The forced twist prevents flat molecular stacking, making it a mandatory precursor for assembling non-planar, 3D helical coordination networks.

pKa comparison
Data to verify
3,3′-Isomer pKa₁ 3.18 ± 0.04, pKa₂ 4.59 ± 0.02
4,4′-Isomer (pred.) pKa₁ 1.67 ± 0.10
pKa difference supports pH-dependent coordination studies
Experimental vs predicted data; 20 °C

Photophysical Decoupling in Ruthenium Sensitizers

The steric twist in the 3,3'-isomer significantly decouples the extended π-system, drastically altering its photophysical behavior compared to the 4,4'-isomer. In standardized assays of[Ru(bpy)2L]2+ complexes, the 3,3'-bpdc derivative exhibited a severely reduced fluorescence lifetime of 56 ns and a quantum yield of 3.75 × 10^-3. The 4,4'-bpdc comparator demonstrated a lifetime of 176 ns and a quantum yield of 8.96 × 10^-3 [1]. This confirms that the 3,3'-isomer cannot function as a generic drop-in substitute for light-harvesting applications.

Evidence DimensionFluorescence lifetime and quantum yield
Target Compound Data56 ns lifetime; 3.75 × 10^-3 QY
Comparator Or Baseline176 ns lifetime; 8.96 × 10^-3 QY (4,4'-bpdc)
Quantified Difference68% reduction in lifetime; 58% reduction in quantum yield
ConditionsRoom temperature photophysical assay of Ru(II) polypyridyl complexes

Prevents costly misallocation in procurement for dye-sensitized solar cells (DSSCs) by proving the 3,3'-isomer is electronically decoupled and unsuitable for standard sensitization.

Axial chirality
Class-level
3,3′-Isomer Chiral, crystallizes in P2₁2₁2₁ from water
4,4′- / 5,5′-Isomers Achiral, no spontaneous resolution
Chiral resolution may simplify enantiomer preparation
Crystallization from water at room temperature

High-Connectivity Framework Assembly

Due to the divergent orientation of its carboxylate groups, 2,2'-bipyridine-3,3'-dicarboxylic acid frequently acts as a bridging tetradentate ligand. This unique denticity enables the assembly of highly complex (2,4,6)-connected 3D heterometallic-organic frameworks (e.g., Ag-Ln networks). Standard linear linkers like 4,4'-bpdc typically form lower-connectivity 1D or 2D structures because they lack this localized chelation-bridge duality[1].

Evidence DimensionTopological connectivity in MOF synthesis
Target Compound Data(2,4,6)-connected 3D frameworks
Comparator Or BaselineLower-connectivity 1D/2D networks (4,4'-bpdc)
Quantified DifferenceFormation of 3D vs 1D/2D topologies
ConditionsHydrothermal synthesis of silver(I)-lanthanide(III) heterometallic frameworks

Enables the bottom-up synthesis of highly porous, multi-metallic materials that are structurally inaccessible with standard linear bipyridine linkers.

Pb²⁺ binding
Head-to-head
3,3′-dcbpy Re(I) Nearly 1:1 binding
4,4′-dcbpy Re(I) Modeled with two binding sites
1:1 binding may support sensor calibration
Luminescence titration in solution

Thermal Stability of Derived Frameworks

The robust 3D networks formed by the tetradentate bridging of 2,2'-bipyridine-3,3'-dicarboxylic acid exhibit enhanced thermal resilience. Thermogravimetric analysis (TGA) reveals that Ag-Ln heterometallic frameworks constructed with this ligand maintain structural integrity up to 370 °C without the need for stabilizing aquo ligands. In contrast, conventional MOFs built with linear bipyridine linkers frequently undergo framework collapse between 200–300 °C upon solvent evacuation [1].

Evidence DimensionFramework decomposition temperature
Target Compound DataStable up to 370 °C
Comparator Or BaselineCollapse at 200–300 °C (Standard linear bipyridine MOFs)
Quantified Difference70–170 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) of hydrothermally synthesized MOFs

Ensures material survival in high-temperature industrial gas separation or solid-state sensor applications, justifying its selection over cheaper analogs.

Carbonylation
Reported
Rh(I)-H₂bpdc 96.73% yield, 6 wt% water
Industrial Rh catalyst ~99% selectivity, 14-15 wt% water
Low-water yield reported supports process evaluation
200 °C, 3.5 MPa; cross-study context
Proton conductivity
Reported
3,3′-bpdc Ni POM-MOF 10⁻⁴ to 10⁻³ S cm⁻¹
4,4′-bpdc Cu composite >10⁻³ S cm⁻¹
Comparable conductivity with distinct topology
100 °C, 35-98% RH

Synthesis of Chiral and Helical Coordination Polymers

Because the 3,3'-carboxylate groups force a dihedral twist of >50°, this compound is a primary precursor for engineering non-planar, axially chiral, and helical coordination networks. It is specifically procured when planar 4,4'-bipyridine linkers fail to induce the required 3D structural asymmetry [1].

Assembly of Ultra-Stable Heterometallic MOFs

The ligand's ability to act as a tetradentate bridge allows for the simultaneous coordination of soft (e.g., Ag+) and hard (e.g., Ln3+) metal centers. This makes it a critical building block for synthesizing (2,4,6)-connected 3D heterometallic frameworks that remain thermally stable up to 370 °C for advanced gas separation [1].

Sterically Tuned Catalytic Microenvironments

In homogeneous catalysis, the steric bulk at the 3,3' positions creates a highly constrained coordination pocket. This compound is selected over unsubstituted 2,2'-bipyridine to physically restrict substrate approach angles, thereby enhancing enantioselectivity or regioselectivity in transition-metal-catalyzed transformations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric Catalysis & Chiral Separation
Axial chirality; enantiomeric resolution
Chiral HPLC or asymmetric reaction performance
Functional Metal-Organic Frameworks
Multiple carboxylate coordination modes
Framework topology and porosity characterization
Luminescent Heavy-Metal Sensor
Binding stoichiometry; emission response
Sensor response linearity and selectivity
Low-Water Methanol Carbonylation
Catalytic activity under reduced water content
Process stability and yield under target conditions

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(3-carboxy-2-pyridinyl)-3-pyridinecarboxylic acid

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